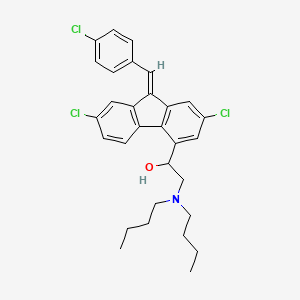
(9E)-Lumefantrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E)-Lumefantrine is a synthetic antimalarial compound used in combination with artemether to treat malaria. It is a member of the aryl amino alcohol class of antimalarial agents. This compound is known for its efficacy in treating Plasmodium falciparum malaria, which is the most dangerous form of malaria.
Mecanismo De Acción
Target of Action
Lumefantrine primarily targets the erythrocytic stages of Plasmodium falciparum , a parasite responsible for malaria . It is also known to target Ferriprotoporphyrin IX , a small molecule .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin, and it inhibits nucleic acid and protein synthesis .
Biochemical Pathways
Lumefantrine is thought to inhibit the formation of β-hematin, a crucial step in the heme detoxification pathway within the Plasmodium parasite . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion, leading to its death.
Pharmacokinetics
Lumefantrine exhibits a slower onset of action and a much longer half-life compared to artemether, its partner drug in combination therapy . The oral bioavailability of lumefantrine is low and inconsistent, ranging between 4.97% and 11.98% . This is due to its low water solubility, which limits its therapeutic potential .
Result of Action
The result of lumefantrine’s action is the clearance of Plasmodium falciparum from the bloodstream, effectively treating acute uncomplicated malaria . It is particularly effective against strains of P. falciparum that have developed resistance to other antimalarial drugs .
Action Environment
The efficacy of lumefantrine can be influenced by various environmental factors. For instance, its absorption is improved when taken with fatty meals due to its lipophilic nature . Furthermore, lumefantrine is used in areas where malaria is resistant to other treatments, demonstrating its effectiveness in a challenging therapeutic environment .
Análisis Bioquímico
Biochemical Properties
It is expected that this compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is hypothesized that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It would be interesting to study the stability, degradation, and long-term effects on cellular function of this compound in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving Lumefantrine (CHEMBL422330) are not well-characterized. It would be interesting to identify any enzymes or cofactors that it interacts with, and to investigate any effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-Lumefantrine involves multiple steps, starting from simple aromatic compounds. The key steps include the formation of the aryl amino alcohol core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(9E)-Lumefantrine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(9E)-Lumefantrine has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of aryl amino alcohols.
Biology: Investigated for its effects on Plasmodium falciparum and other parasites.
Medicine: Widely used in combination with artemether for the treatment of malaria.
Industry: Employed in the development of new antimalarial drugs and formulations.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: Another aryl amino alcohol used to treat malaria.
Mefloquine: A structurally similar compound with antimalarial properties.
Chloroquine: A widely used antimalarial drug with a different mechanism of action.
Uniqueness
(9E)-Lumefantrine is unique due to its high efficacy when used in combination with artemether. This combination therapy is highly effective against drug-resistant strains of Plasmodium falciparum, making it a crucial tool in the fight against malaria.
Propiedades
IUPAC Name |
2-(dibutylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1',3',3'-trimethylspiro[4H-1,2-oxazole-5,2'-indole]](/img/structure/B6614355.png)
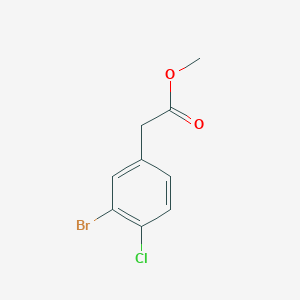
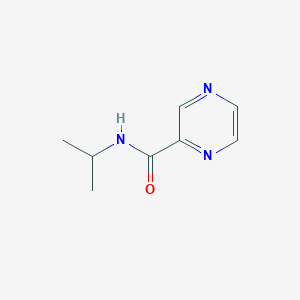
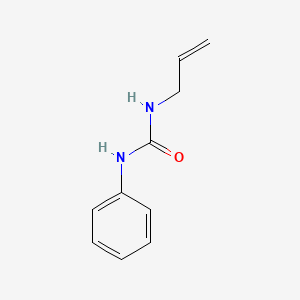
![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B6614382.png)

![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)
![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)
![4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B6614413.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)
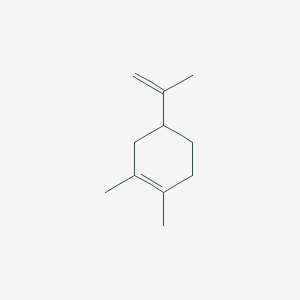
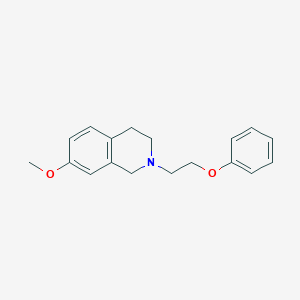

![3-[chloro(fluoro)methyl]-1-methyl-N-{3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6614433.png)
